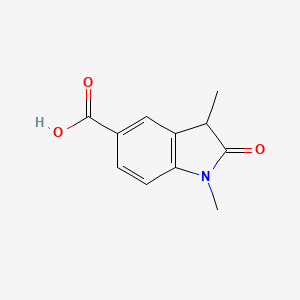

1,3-Dimethyl-2-oxoindoline-5-carboxylic acid

CAS No.:

Cat. No.: VC15977299

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO3 |

|---|---|

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3,(H,14,15) |

| Standard InChI Key | NVKUVMRZPCVUDR-UHFFFAOYSA-N |

| Canonical SMILES | CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C |

Introduction

Structural and Physicochemical Properties

Core Architecture and Substituent Effects

The compound’s IUPAC name, 1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid, reflects its indoline backbone with critical substitutions:

-

N1 and C3 methyl groups: These aliphatic substituents enhance metabolic stability by reducing oxidative degradation .

-

C2 ketone: Participates in hydrogen bonding, influencing interactions with biological targets like enzymes .

-

C5 carboxylic acid: Improves aqueous solubility and enables salt formation for enhanced bioavailability .

The canonical SMILES (CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C) and InChIKey (NVKUVMRZPCVUDR-UHFFFAOYSA-N) confirm its stereochemical configuration.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| CAS Number | Not explicitly listed | – |

| IUPAC Name | 1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid | |

| Canonical SMILES | CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C |

Physicochemical and Spectroscopic Data

While experimental logP and pKa values for this specific compound are unavailable, analogs suggest:

-

logP: Estimated ~1.5–2.0, indicating moderate lipophilicity .

-

pKa: The carboxylic acid group likely has a pKa ~3–4, promoting ionization at physiological pH .

-

Solubility: Poor in nonpolar solvents but soluble in DMSO or alkaline aqueous solutions.

Typical spectral features for oxindole derivatives include:

-

¹H NMR: Methyl groups resonate at δ 1.2–1.5 ppm; aromatic protons appear between δ 6.8–7.5 ppm.

-

¹³C NMR: Carbonyl carbons (C2=O) near δ 160–165 ppm; carboxylic acid carbons at δ 170–175 ppm .

Synthesis and Preparation

Example Protocol (Inferred from Analogous Compounds):

-

React 5-bromo-1,3-dimethyl-2-oxoindoline with CO₂ under palladium catalysis to install the carboxylic acid group .

-

Purify via recrystallization (e.g., ethanol/water) to yield >80% purity.

Biological Activities and Mechanisms

Table 2: Cytotoxicity of Selected Oxindole Derivatives

| Compound | Cell Line (IC₅₀, µM) | Source |

|---|---|---|

| 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid | MCF-7: 5.3; A549: 4.1 | |

| PAC-1 (control) | NCI-H23: 8.2 | |

| Analog 4o | PC-3: 1.8; SW620: 2.5 |

Enzyme Inhibition

The C2 ketone and carboxylic acid groups enable interactions with enzymatic active sites:

-

COX-2 inhibition: Analogous 2-oxoindoline derivatives suppress prostaglandin synthesis (IC₅₀ = 0.8–5.2 µM) .

-

Antiviral activity: Oxindole carboxamides inhibit DENV NS5 RdRp (EC₅₀ = 3.7 µM) .

Applications in Drug Discovery and Organic Synthesis

Medicinal Chemistry

-

Scaffold for kinase inhibitors: The indoline core mimics ATP-binding motifs in kinases (e.g., VEGFR2) .

-

Prodrug development: Esterification of the carboxylic acid enhances blood-brain barrier penetration .

Synthetic Intermediates

-

Heterocycle construction: Serves as a precursor for pyrrolidines and pyrimidines via cycloaddition reactions .

-

Cross-coupling reactions: Suzuki-Miyaura coupling at C5 enables diversification of the aromatic ring .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid: Additional methyl at C3 increases logP (2.1 vs. 1.8) but reduces aqueous solubility.

-

7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid: Bromine enhances halogen bonding with targets, improving IC₅₀ values by 2–3 fold .

Advantages Over Non-Oxindole Scaffolds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume